ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a substituted benzamide group and an ethyl carboxylate moiety. The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a widely trusted tool for small-molecule structure determination due to its precision and adaptability .
The thieno-pyridazine scaffold is notable for its applications in medicinal chemistry, particularly in kinase inhibition and antimicrobial agents. The 4-chloro-3-nitrobenzamido group may enhance binding affinity to biological targets, while the ethyl carboxylate improves solubility for in vivo applications.
Properties
IUPAC Name |
ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O6S/c1-3-34-23(31)19-15-11-35-21(25-20(29)13-6-9-16(24)17(10-13)28(32)33)18(15)22(30)27(26-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKLJRGSKUDJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound belonging to the thienopyridazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to various disease pathways.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a fused ring system containing sulfur and nitrogen atoms, which is characteristic of thienopyridazines. The presence of the ethyl ester and the 4-chloro-3-nitrobenzamido group contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 422.93 g/mol |
| Molecular Formula | C22H22ClN2O3S |
| LogP | 3.4718 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 68.078 Ų |
Preliminary studies suggest that this compound may interact with various biological macromolecules, leading to modulation of specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction could potentially result in therapeutic effects, although detailed investigations are necessary to elucidate its exact mechanism of action.
Biological Activity and Therapeutic Potential
Research indicates that compounds within the thienopyridazine class exhibit a broad range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of thienopyridazines can inhibit cell proliferation in various cancer cell lines, including HCT-116 and MCF-7. The specific compound may share similar anticancer properties due to structural analogies with other active derivatives .
- Antimicrobial Effects : Thienopyridazine derivatives have been evaluated for their antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, its structural characteristics suggest potential efficacy against bacterial and fungal pathogens .
Case Studies and Research Findings
- Anticancer Evaluation : A study focused on the synthesis and evaluation of thienopyridazine derivatives demonstrated significant anti-proliferative effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of thienopyridazine derivatives with various biological targets. These studies indicate that specific substitutions on the thienopyridazine core can significantly influence binding interactions and subsequently affect biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Nitro Group Impact : The 3-nitro substituent likely enhances reactivity but reduces thermal stability compared to nitro-free analogs. This aligns with studies on nitro-containing compounds like DNTF, where nitro groups contribute to high energy but lower stability .
Chloro Substituent : The 4-chloro group may improve lipophilicity and target binding, similar to chlorinated pharmaceuticals (e.g., chlorambucil).
Ethyl Carboxylate : This ester group balances solubility and bioavailability, a feature shared with prodrugs like ethyl acetylsalicylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
